molecular formula C8H14O4 B14000228 2-Ethoxyethyl acetoacetate CAS No. 6963-40-2

2-Ethoxyethyl acetoacetate

Cat. No.: B14000228
CAS No.: 6963-40-2
M. Wt: 174.19 g/mol
InChI Key: JKUOURUUCRHADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl acetoacetate (CAS 6963-40-2) is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.20 g/mol . It is also known by synonyms such as 3-Oxobutanoic Acid 2-Ethoxyethyl Ester and 3-Ketobutyric Acid 2-Ethoxyethyl Ester . As a beta-ketoester, this compound features both a ketone and an ester functional group, making it a versatile building block in organic synthesis . Its structure allows it to participate in various reactions, including condensations and the formation of complex heterocycles, which is of significant value in pharmaceutical and fine chemical research. The ethoxyethyl ester group may influence the compound's solubility and reactivity compared to other acetoacetate esters. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets for proper handling and storage information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6963-40-2

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-ethoxyethyl 3-oxobutanoate

InChI

InChI=1S/C8H14O4/c1-3-11-4-5-12-8(10)6-7(2)9/h3-6H2,1-2H3

InChI Key

JKUOURUUCRHADD-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)CC(=O)C

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxyethyl Acetoacetate

Esterification Pathways for 2-Ethoxyethyl Acetoacetate (B1235776)

The synthesis of 2-ethoxyethyl acetoacetate is predominantly achieved through esterification processes. These methods involve the formation of an ester linkage by reacting 2-ethoxyethanol (B86334) with a suitable acetoacetate source. The main approaches are direct esterification and transesterification, each offering distinct advantages and employing various catalytic systems to optimize reaction efficiency.

Direct Esterification Approaches

Direct esterification is a fundamental method for producing this compound. This pathway typically involves the reaction of 2-ethoxyethanol with an acetoacetic acid equivalent, such as diketene (B1670635) or acetic anhydride, often in the presence of an acid catalyst. smolecule.comottokemi.com The reaction of 2-ethoxyethanol with acetic acid can also yield the related compound 2-ethoxyethyl acetate (B1210297), a process that shares methodological principles. ottokemi.comgoogle.comacs.org

Transesterification Reactions Utilizing Acetoacetate Esters

Transesterification is a widely employed and often preferred alternative for synthesizing esters like this compound. This process involves the reaction of a readily available acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, with 2-ethoxyethanol. rsc.org A key advantage of this method is that it can often proceed under milder conditions compared to direct esterification.

The reaction is an equilibrium process where the alcohol moiety of the starting ester is exchanged. To drive the reaction to completion, the more volatile alcohol byproduct (e.g., ethanol (B145695) or methanol) is typically removed by distillation. Research has shown that this method is effective for a range of primary and secondary alcohols. rsc.org The use of molecular sieves can also be employed to sequester the alcohol byproduct, shifting the equilibrium and enabling high product yields. researchgate.net

The selectivity of transesterification is a notable feature; β-keto esters like ethyl acetoacetate are often selectively transesterified in the presence of other ester types, likely due to a reaction mechanism involving an enol intermediate. rsc.org

Catalytic Systems in this compound Synthesis

Catalysis is crucial for achieving efficient synthesis, whether through direct esterification or transesterification. Catalysts accelerate the reaction rate and can influence product selectivity. Both homogeneous and heterogeneous catalysts are utilized.

Homogeneous catalysts are soluble in the reaction medium. Traditional acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective for direct esterification. google.com For instance, the synthesis of the related 2-ethoxyethyl acetate often employs these acids. atamanchemicals.com

Lewis acids also serve as effective homogeneous catalysts. Boron trifluoride diethyl etherate has been shown to successfully catalyze the transesterification of β-keto esters. rsc.org Other metal salts like NiCl₂, CuCl₂, and CoCl₂ have been investigated, though they sometimes result in lower yields. rsc.org In some syntheses, alkali metal alkoxides are used as catalysts for transesterification reactions. atamanchemicals.com

Catalyst System Reactants Method Key Findings
p-Toluenesulfonic Acid2-Ethylhexanol, Acetoacetic Acid EstersDirect EsterificationHigh yields (>85-90%) are achievable with optimized conditions, including byproduct removal.
Boron Trifluoride EtherateMethyl Acetoacetate, Various AlcoholsTransesterificationGood to excellent yields were obtained with a range of aliphatic, aromatic, and allyl alcohols. rsc.org
Boric AcidEthyl Acetoacetate, Various AlcoholsTransesterificationSuccessfully synthesized β-keto esters from primary, secondary, allylic, and propargylic alcohols. rsc.org

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. A major advantage is their ease of separation from the product mixture, allowing for catalyst recovery and reuse, which is both economically and environmentally beneficial. researchgate.net

Solid acid catalysts are prominent in this category. Cation exchange resins in their H-form, such as Wofatit-KPS, have been used for the esterification of ethyl cellosolve (2-ethoxyethanol) with acetic acid. google.comatamanchemicals.com This approach can lead to colorless products and reduce equipment corrosion. atamanchemicals.com Other solid acid catalysts, like sulfated zirconia, have also been employed in the transesterification of acetoacetate esters. rsc.org Research on related ester syntheses has demonstrated the effectiveness of catalysts like β-supported Fe₂(MoO₄)₃. researchgate.net

Catalyst System Reactants Method Key Findings
Cation Exchange Resin (e.g., Wofatit-KPS)Ethyl Cellosolve, Acetic AcidDirect EsterificationAllows for the production of colorless products and reduces equipment corrosion. google.comatamanchemicals.com
Borate/ZirconiaMethyl Acetoacetate, CyclohexanolTransesterificationCatalyst was recovered and reused multiple times without significant loss of activity. rsc.org

Solvent-Free Synthesis Methodologies

Performing synthesis under solvent-free conditions is an important principle of green chemistry, as it reduces waste and can lower costs. Transesterification reactions of β-keto esters have been successfully conducted under solvent-free, catalyst-free conditions. researchgate.net In such cases, one of the reactants, typically the alcohol, is used in excess to act as the reaction medium. The reaction can be driven by heating the mixture and removing the lower-boiling alcohol byproduct.

Solvent-free conditions have also been applied to catalytic reactions. For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which can use acetoacetate esters as starting materials, has been achieved using alkali and alkaline earth metal hydrogen sulfates as promoters under solvent-free conditions. google.com These methodologies highlight a progressive direction in chemical manufacturing, aiming for more efficient and environmentally benign processes.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to create more environmentally benign and sustainable processes. Key areas of focus include the use of reusable catalysts and the development of reaction conditions that minimize waste and energy consumption.

Research into the synthesis of related acetoacetate esters has highlighted the potential of ionic liquids as reusable catalysts. For instance, amine-type ionic liquids such as n-butylamine acetate have been successfully used in the synthesis of ethyl acetoacetate from ketene (B1206846) dimer and ethanol. google.com These catalysts are noted for their stability and can enhance the stability of the final product, potentially increasing rectification yields and simplifying technological operations. google.com

Solid acid catalysts represent another significant advancement in green synthesis. These catalysts can replace traditional homogeneous acid catalysts like sulfuric acid, thereby reducing corrosion and simplifying product purification. Strongly acidic cation-exchange resins, such as Amberlyst-15, have been effectively employed in the transesterification of β-keto esters. nih.gov Similarly, solid superacids like sulfonated stannous oxide and heteropoly acids are being explored for their high catalytic activity and selectivity in esterification and transesterification reactions, which are relevant to the synthesis of this compound. The use of such catalysts aligns with green chemistry goals by being recoverable and reusable for multiple cycles without a significant loss of activity. nih.govresearchgate.net

Table 1: Application of Green Chemistry Principles in Acetoacetate Synthesis

Catalyst TypeExampleRelevant ReactionKey Advantages
Ionic Liquid n-Butylamine AcetateEsterification of Ketene DimerReusable, enhances product stability, simple operation. google.com
Solid Acid Resin Amberlyst-15Transesterification of β-keto estersReusable, non-corrosive, simplifies purification. nih.gov
Solid Superacid Sulfonated Stannous OxideTransesterification of β-keto estersHigh activity and selectivity, reusable.
Bifunctional Solid Catalyst Ni/Ce-Al2O3Direct synthesis from n-butanalOne-pot reaction integration, improved yield. rsc.org

Alternative Synthetic Routes to this compound

Beyond traditional methods, alternative synthetic routes offer different approaches to producing this compound, each with distinct mechanisms and applications.

Ketene Dimerization Approaches

A significant industrial method for preparing acetoacetate esters involves the reaction of diketene (a dimer of ketene) with an alcohol. wikipedia.org This approach can be readily adapted for the synthesis of this compound by using 2-ethoxyethanol as the alcohol reactant.

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 2-ethoxyethanol on one of the carbonyl carbons of the diketene molecule. This leads to the opening of the four-membered ring of diketene and the subsequent formation of the this compound ester. The process is typically catalyzed. While traditional catalysts can be used, modern approaches favor catalysts that align with green chemistry principles. For example, amine-type ionic liquid catalysts have been shown to be effective in the synthesis of ethyl acetoacetate via this route, offering good stability and high yields. google.com The reaction is generally performed by heating a mixture of the alcohol and catalyst, followed by the dropwise addition of the ketene dimer. google.com

Table 2: Representative Conditions for Acetoacetate Synthesis via Ketene Dimerization

ReactantsCatalystTemperatureKey Findings
Diketene, EthanolAmine-type Ionic Liquid70-90 °CGood catalyst stability, simple operation, reduced raw material consumption. google.com
Ketene Dimer, Ethanoln-Butyl Amine / Acetic Acid80–120 °COffers a green chemistry approach with reusable ionic liquid catalysts.

Acylation Strategies Involving 2-Ethoxyethanol

Acylation of 2-ethoxyethanol provides a direct and versatile set of methods for synthesizing this compound. These strategies involve reacting 2-ethoxyethanol with a suitable acylating agent. chemchart.com

One common strategy is direct esterification , where 2-ethoxyethanol is reacted with acetoacetic acid or, more commonly, another ester of acetoacetic acid in a transesterification reaction. ontosight.aia2bchem.com Transesterification of a readily available β-keto ester, like ethyl acetoacetate, with 2-ethoxyethanol is a widely used method. nih.gov This equilibrium-driven reaction typically requires a catalyst, which can range from mineral acids (e.g., sulfuric acid) to solid acid catalysts like ion-exchange resins or zeolites for a greener process. nih.gov The reaction often involves heating the mixture and removing the alcohol byproduct (ethanol in this case) to drive the equilibrium towards the desired product.

Another acylation strategy involves the use of more reactive acylating agents. For example, 2-ethoxyethanol can be reacted with acetyl chloride in a process known as O-acylation. chemchart.com A more direct acylation can be achieved with diketene, as discussed previously, which acts as a synthetic equivalent of the unstable acetoacetyl cation.

The synthesis can also be achieved through the esterification of 2-ethoxyethanol with acetic anhydride or acetic chloride . europa.eu These methods are highly effective but may be less desirable from a green chemistry perspective due to the formation of corrosive byproducts like hydrochloric acid. The reaction of 2-ethoxyethanol with methanesulfonyl chloride in the presence of a base is another example of forming an ester linkage, though it produces a sulfonate ester rather than an acetate.

Table 3: Comparison of Acylation Strategies for Ester Synthesis

Acylating AgentCatalystReaction TypeNotes
Ethyl AcetoacetateBoric Acid, Amberlyst-15TransesterificationEnvironmentally benign catalysts can be used; selective for β-keto esters. nih.gov
Acetic AcidOxalic AcidEsterificationA method to produce 2-ethoxyethyl acetate with continuous removal of water. google.com
Acetyl ChlorideNone (or base scavenger)O-acylationA direct and reactive method for forming the ester. chemchart.com
Acetic AnhydrideAcid or BaseEsterificationA common laboratory and industrial method for producing acetate esters. europa.eu

Chemical Reactivity and Transformation Studies of 2 Ethoxyethyl Acetoacetate

Tautomerism and Keto-Enol Equilibrium in 2-Ethoxyethyl Acetoacetate (B1235776)

A defining characteristic of 2-ethoxyethyl acetoacetate, like other β-dicarbonyl compounds, is its existence as a mixture of two rapidly interconverting constitutional isomers, known as tautomers: the keto form and the enol form. masterorganicchemistry.comphywe.com This dynamic equilibrium is crucial to its reactivity, as the presence of the enol form facilitates several important reactions. The equilibrium is thermodynamically driven, with the more stable keto form typically being favored. thermofisher.com

Spectroscopic Characterization of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism, as the interconversion between the two forms is often slow enough on the NMR timescale to allow for the detection of separate signals for each tautomer. thermofisher.comlibretexts.org

In the ¹H NMR spectrum of a related compound, ethyl acetoacetate, the keto form is characterized by a singlet peak for the α-methylene protons (CH₂) situated between the two carbonyl groups. The enol form, by contrast, displays a characteristic signal for the vinyl proton (=CH) and a very low-field signal for the hydroxyl proton (-OH) involved in a strong intramolecular hydrogen bond. thermofisher.comlibretexts.org The relative integration of these distinct signals allows for the quantification of the keto and enol forms present at equilibrium. thermofisher.com

Infrared (IR) spectroscopy also provides evidence for both tautomers. The keto form exhibits two distinct carbonyl (C=O) stretching frequencies—one for the ketone and one for the ester. The enol form is characterized by a broad O-H stretching band due to the hydrogen-bonded hydroxyl group and a C=O stretching band at a lower frequency compared to the keto form, indicating conjugation with the C=C double bond.

Table 1: Representative Spectroscopic Data for Keto-Enol Tautomers of β-Keto Esters

TautomerSpectroscopic MethodKey SignalTypical Chemical Shift / Wavenumber
Keto¹H NMRα-Methylene Protons (-COCH₂CO-)~3.4 ppm
Enol¹H NMRVinylic Proton (=CH-)~5.0 ppm
Enol¹H NMREnolic Hydroxyl Proton (-OH)~12-13 ppm
Keto¹³C NMRKetone Carbonyl Carbon (>C=O)~200 ppm
Enol¹³C NMRVinylic Carbon (=C-O)~175 ppm
KetoIR SpectroscopyC=O Stretch (Ketone)~1745 cm⁻¹
KetoIR SpectroscopyC=O Stretch (Ester)~1725 cm⁻¹
EnolIR SpectroscopyO-H Stretch (H-bonded)3200-2500 cm⁻¹ (broad)
EnolIR SpectroscopyC=O Stretch (Conjugated)~1650 cm⁻¹

Note: The values are approximate and can vary based on the specific molecule, solvent, and temperature.

Influence of Solvent and Temperature on Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent. masterorganicchemistry.com In non-polar, aprotic solvents like carbon tetrachloride or cyclohexane, the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen. This internal bonding is favored in solvents that cannot form competing hydrogen bonds.

Conversely, in polar, protic solvents such as water or methanol, the equilibrium shifts to favor the keto form. masterorganicchemistry.com These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carbonyl groups of the keto tautomer and disrupting the intramolecular hydrogen bond that stabilizes the enol form.

Temperature can also influence the equilibrium, although its effect is often less pronounced than that of the solvent. For many β-keto esters, the equilibrium composition does not change markedly with temperature. libretexts.org

Nucleophilic Reactions Involving this compound

The acidity of the α-hydrogens (the protons on the carbon between the two carbonyl groups) is a central feature of the reactivity of this compound. thermofisher.com These protons can be readily removed by a base to form a nucleophilic enolate ion. This enolate is resonance-stabilized, with the negative charge delocalized over the α-carbon and the two oxygen atoms, making it an excellent nucleophile in a variety of carbon-carbon bond-forming reactions. msu.edu

Alkylation Reactions at the Alpha-Carbon

The enolate derived from this compound can be readily alkylated by reaction with alkyl halides in an Sₙ2 reaction. chemistrysteps.comlibretexts.org This reaction is a cornerstone of the "acetoacetic ester synthesis," a classic method for preparing methyl ketones. libretexts.org

The process typically involves two steps:

Enolate Formation: The β-keto ester is treated with a suitable base to generate the enolate anion. For complete and irreversible deprotonation, a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often used. chemistrysteps.com Weaker bases like sodium ethoxide can also be used, but the equilibrium may not fully favor the enolate. pressbooks.pub

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking an alkyl halide (R-X) to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org The reaction works best with primary and methyl halides, as secondary and tertiary halides are more prone to undergoing competing elimination reactions. chemistrysteps.comlibretexts.org

Since the initially mono-alkylated product still possesses one acidic α-hydrogen, a second alkylation can be performed by repeating the deprotonation and alkylation steps with the same or a different alkyl halide. msu.edu

Table 2: General Scheme for α-Carbon Alkylation

StepReactantsReagentsProduct
1This compound1. Strong Base (e.g., NaH, LDA)Enolate Anion
2Enolate Anion2. Alkyl Halide (R-X)α-Alkyl-2-ethoxyethyl acetoacetate
3 (Optional)α-Alkyl-2-ethoxyethyl acetoacetate1. Strong Base (e.g., NaH, LDA)α,α-Dialkyl-2-ethoxyethyl acetoacetate
2. Second Alkyl Halide (R'-X)

Acylation Reactions

Similar to alkylation, the enolate of this compound can undergo acylation when treated with an acylating agent, such as an acid chloride or an anhydride. This reaction introduces an acyl group (R-C=O) at the α-carbon, leading to the formation of a β,δ-triketone derivative. The mechanism involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acylating agent.

Condensation Reactions of the Beta-Keto Ester Moiety

The β-keto ester functionality of this compound is a key participant in various condensation reactions. The Claisen condensation, for instance, involves the reaction between two ester molecules to form a β-keto ester. pressbooks.puborganic-chemistry.orglibretexts.org While this compound is itself a product of such a reaction, it can participate in "crossed" or "mixed" Claisen condensations. In these reactions, the enolate of one ester (or ketone) attacks the carbonyl group of a different ester partner. organic-chemistry.orglibretexts.org For the reaction to be synthetically useful and avoid a complex mixture of products, one of the ester partners should not have enolizable α-hydrogens. organic-chemistry.orglibretexts.org

Furthermore, the active methylene (B1212753) group of this compound can participate in Knoevenagel-type condensations with aldehydes and ketones, typically catalyzed by a weak base. This reaction leads to the formation of an α,β-unsaturated product after an initial aldol-type addition followed by dehydration. These condensation reactions are fundamental in organic synthesis for building more complex molecular frameworks and synthesizing various heterocyclic compounds. nih.govchemmethod.com

Michael Addition Reactions

The Michael reaction, or Michael addition, is the conjugate (1,4) addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for forming C-C bonds under mild conditions. wikipedia.org The most effective Michael donors are doubly stabilized carbon nucleophiles, such as the enolates derived from β-dicarbonyl compounds like acetoacetates and malonates. wikipedia.orgspcmc.ac.in

The enolate of this compound, generated by treatment with a base, serves as an excellent Michael donor. spcmc.ac.in The reaction mechanism involves three main steps: deprotonation of the active methylene group to form the stabilized carbanion (enolate), nucleophilic attack of this enolate at the β-carbon of the Michael acceptor, and subsequent protonation of the resulting enolate to give the final 1,5-dicarbonyl adduct. masterorganicchemistry.com This reaction is thermodynamically favorable due to the formation of a strong C-C single bond. masterorganicchemistry.com

RoleCompound TypeExample
Michael Donor Enolate of this compound(EtOCH₂CH₂O₂C)CH⁻(C=O)CH₃
Michael Acceptor α,β-Unsaturated carbonyl compoundMethyl vinyl ketone, Acrylonitrile
Product Michael Adduct (1,5-dicarbonyl pattern)Varies based on acceptor

Electrophilic Reactions of this compound

The carbon atom of the active methylene group in this compound is nucleophilic after deprotonation and readily participates in electrophilic substitution reactions. Similar to its analogue, ethyl acetoacetate, it can be easily alkylated or acylated at the α-carbon. wikipedia.orgquora.com This reactivity is central to the acetoacetic ester synthesis, a classical method for preparing methyl ketones. quora.com

The process begins with the treatment of this compound with a suitable base (e.g., sodium ethoxide) to quantitatively form the corresponding enolate. This enolate is a strong nucleophile that can react with various electrophiles. For instance, in an Sₙ2 reaction with an alkyl halide, the enolate displaces the halide to form a new carbon-carbon bond, resulting in an α-alkylated derivative of this compound. wikipedia.org

Hydrolytic Stability and Degradation Pathways of this compound

This compound contains an ester linkage that is susceptible to hydrolysis, particularly under acidic or alkaline conditions. wikipedia.org The compound is partially soluble in water. wikipedia.org In aqueous environments, it can be broken down into other chemicals. dcceew.gov.au The primary degradation pathway is the hydrolysis of the ester bond. This process yields acetic acid and 2-ethoxyethanol (B86334). wikipedia.org This reaction is significant in biological systems as well, where the compound is rapidly metabolized to 2-ethoxyethanol in the blood via hydrolysis. wikipedia.org

Acid-Catalyzed Hydrolysis Kinetics

The acid-catalyzed hydrolysis of esters like this compound is a well-studied reaction. The kinetics of this reaction are analogous to those of other simple esters, such as ethyl acetate (B1210297). scribd.com The reaction follows a pseudo-first-order kinetic model when conducted in a large excess of water, as the concentration of water remains effectively constant throughout the reaction. scribd.com

The mechanism involves the initial protonation of the carbonyl oxygen of the ester group by an acid catalyst (H⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of 2-ethoxyethanol and regenerating the acid catalyst to yield acetic acid.

The rate of the reaction can be monitored over time by titrating the acetic acid produced with a standard base solution. scribd.comscribd.com The rate constant (k) can be determined by plotting the natural logarithm of the remaining ester concentration versus time, which should yield a straight line with a slope equal to -k for a pseudo-first-order reaction. youtube.com

Rate Law for Pseudo-First-Order Hydrolysis: Rate = k [this compound]

FactorInfluence on Hydrolysis Rate
Acid Concentration Increases rate (catalytic)
Temperature Increases rate
Water Concentration Constant (in excess), pseudo-first-order

Base-Catalyzed Hydrolysis Kinetics

No specific studies detailing the kinetics of base-catalyzed hydrolysis of this compound were found.

Enzymatic Degradation Mechanisms

There is no available research on the enzymatic degradation mechanisms of this compound.

Thermal Decomposition Pathways and Products

Information regarding the thermal decomposition pathways and resulting products for this compound is not available in the surveyed literature.

Due to the persistent lack of publicly available, specific spectroscopic data for the chemical compound "this compound" in the provided search results, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

The search results consistently returned information for a different, albeit similarly named, compound, "2-Ethoxyethyl acetate". The structural differences between these two compounds, specifically the presence of a ketone group in "this compound", lead to significantly different spectroscopic characteristics. Therefore, using the data for "2-Ethoxyethyl acetate" would be scientifically inaccurate and would not fulfill the user's request for an article solely focused on "this compound".

Furthermore, while general information on the spectroscopic properties of β-keto esters was found, this information is not specific enough to construct a detailed and scientifically rigorous analysis for "this compound" as stipulated by the provided outline. The instructions demand detailed research findings, including data tables for ¹H NMR, ¹³C NMR, 2D NMR techniques, IR spectroscopy, and mass spectrometry, none of which were available for the specified compound.

Therefore, to maintain scientific accuracy and adhere to the user's strict instructions, the article cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxyethyl Acetoacetate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile and polar molecules, as it typically produces intact molecular ions with minimal fragmentation nih.gov. For 2-Ethoxyethyl acetoacetate (B1235776), ESI-MS analysis is expected to provide valuable information regarding its molecular weight and elemental composition.

In positive-ion mode ESI-MS, 2-Ethoxyethyl acetoacetate would likely be detected as a protonated molecule, [M+H]⁺, or as adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺) or ammonium (B1175870) ([M+NH₄]⁺), depending on the solvent system and the presence of salts. The formation of these adducts can aid in the confirmation of the molecular weight.

Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) in a tandem mass spectrometry (MS/MS) experiment would be expected to yield characteristic fragment ions. For β-keto esters, fragmentation pathways often involve the loss of small neutral molecules. Common fragmentation patterns for esters include cleavage of the C-O bond, leading to the formation of acylium ions ucalgary.ca. The fragmentation of even-electron ions, such as those produced by ESI, generally follows principles of organic chemistry, including inductive cleavages and rearrangements nih.gov.

Expected Fragmentation Pathways for this compound:

A plausible fragmentation pattern for the protonated this compound molecule would involve the following steps:

Initial Protonation: The most likely sites for protonation are the carbonyl oxygens of the ketone and ester groups, and the ether oxygen.

Neutral Loss of Ethanol (B145695): A common fragmentation pathway for ethyl esters is the loss of an ethanol molecule.

Loss of the Ethoxyethyl Group: Cleavage of the ester C-O bond could result in the loss of the 2-ethoxyethanol (B86334) moiety.

Further Fragmentation: Subsequent fragmentation of the initial product ions could lead to the loss of carbon monoxide or other small neutral molecules.

A hypothetical fragmentation table is presented below:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[M+H]⁺VariesC₂H₅OHAcylium ion
[M+H]⁺VariesC₄H₁₀O₂Acylium ion
Fragment 1VariesCOSmaller acylium ion

It is important to note that the actual fragmentation pattern can be influenced by instrumental parameters such as collision energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the carbonyl groups of the β-keto ester functionality. Esters typically exhibit two absorption maxima: a π→π* transition at wavelengths shorter than 200 nm and a weaker n→π* transition around 207 nm ucalgary.ca.

For β-dicarbonyl compounds like acetoacetates, the keto-enol tautomerism plays a significant role in their UV-Vis spectra. The enol form, which is stabilized by intramolecular hydrogen bonding, has a conjugated π-system that absorbs at a longer wavelength compared to the keto form. Studies on similar β-keto esters, such as ethyl acetoacetate, have shown absorption maxima in the range of 240-260 nm, which is attributed to the π→π* transition of the enol tautomer rsc.orgnist.gov. The position and intensity of this absorption band are sensitive to the solvent polarity, with nonpolar solvents generally favoring the enol form and leading to a stronger absorption in this region semanticscholar.org.

Expected UV-Vis Absorption Data for this compound:

TautomerElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
Keto formn→π~270-280Low
Enol formπ→π~240-260High

The presence of the ethoxyethyl group is not expected to significantly alter the position of the main absorption bands compared to other alkyl acetoacetates.

X-Ray Crystallography (If Crystalline Derivatives Are Obtainable)

Obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging as it is likely a liquid at room temperature. However, the study of crystalline derivatives can provide invaluable insights into its molecular conformation and intermolecular interactions.

As a point of comparison, the crystal structure of a related β-keto ester, ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate, has been determined. This compound crystallizes in the monoclinic space group P2₁/n . The analysis of its crystal structure reveals the arrangement of the molecules in the solid state and provides details on bond lengths, bond angles, and torsion angles.

Crystallographic Data for ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
ZValue

(Note: Specific cell parameters for this compound would be found in dedicated crystallographic databases.)

For a crystalline derivative of this compound, similar crystallographic data would be obtained, allowing for a precise determination of its three-dimensional structure.

In the solid state, the packing of molecules is governed by various intermolecular interactions, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For β-keto esters, the presence of carbonyl groups makes them potential hydrogen bond acceptors.

In the crystal structure of ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate, the molecular packing is described as discrete, without unusual intermolecular interactions . For a crystalline derivative of this compound, one would expect to observe weak C-H···O hydrogen bonds involving the carbonyl oxygens and various C-H donors within the molecule. The presence of the ether oxygen in the ethoxyethyl group could also participate in weak intermolecular interactions.

The analysis of these interactions is crucial for understanding the supramolecular assembly and the physical properties of the crystalline solid.

Theoretical and Computational Chemistry of 2 Ethoxyethyl Acetoacetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 2-Ethoxyethyl acetoacetate (B1235776) at the molecular level.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 2-Ethoxyethyl acetoacetate involves determining its most stable three-dimensional structure through geometry optimization. This process identifies the lowest energy arrangement of the atoms in the molecule. For a flexible molecule like this compound, a conformational analysis is crucial. This involves exploring the various spatial arrangements (conformers) that arise from rotation around its single bonds. For instance, a computational study on a similar β-keto ester identified three stable conformations, with the minimal energy conformation being the most populated. nih.gov A similar approach for this compound would involve systematically rotating the bonds and calculating the energy of each resulting conformer to identify the global minimum on the potential energy surface.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. For a related molecule, ethyl acetoacetate, the MEP map was calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net Such a map for this compound would similarly show electronegative regions (typically in red) around the oxygen atoms of the carbonyl and ester groups, indicating areas susceptible to electrophilic attack. Electrophilic regions (typically in blue) would be expected around the hydrogen atoms.

Table 1: Representative Frontier Orbital Energies for a β-keto ester

OrbitalEnergy (eV)
HOMO-7.0
LUMO-1.5
HOMO-LUMO Gap5.5

Note: The data in this table is representative for a generic β-keto ester and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Vibrational Frequency Calculations for Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are typically performed after geometry optimization and involve determining the second derivatives of the energy with respect to the atomic coordinates. A theoretical study on the vibrational spectra of the acetate (B1210297) group using the B3LYP/6-31G(d,p) model provided detailed assignments for the vibrational modes. researchgate.net A similar calculation for this compound would allow for the assignment of its experimental IR and Raman spectra, helping to identify characteristic vibrational modes such as the C=O stretching of the ketone and ester groups, and the various C-O and C-C stretching and bending modes.

Table 2: Calculated vs. Experimental Vibrational Frequencies for a Related Ester

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch17501740
C-O Stretch12501245
CH₂ Scissoring14501445

Note: This table presents a comparison for a representative ester to illustrate the correlation between calculated and experimental data. The values are not specific to this compound.

Tautomeric Energy Landscape Investigations

A significant feature of this compound is its ability to exist as a mixture of keto and enol tautomers. Computational chemistry is a powerful tool for investigating the tautomeric energy landscape. By calculating the relative energies of the keto and enol forms, it is possible to predict their equilibrium populations. Theoretical studies on the keto-enol tautomerism of ethyl acetoacetate have shown that the keto form is generally more stable, but the proportion of the enol form can be influenced by the solvent. worldscientific.com Calculations can also elucidate the structure of the enol tautomer, which is stabilized by an intramolecular hydrogen bond.

Molecular Dynamics Simulations (If applicable for bulk or solution behavior)

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solution or as a pure liquid. nist.gov MD simulations model the movement of atoms and molecules over time based on a classical force field. This approach can provide insights into properties like diffusion, viscosity, and the solvation structure of the molecule. For example, an MD simulation of this compound in water could reveal how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences and tautomeric equilibrium.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. A prime example is the acetoacetic ester synthesis, where the α-carbon is alkylated. wikipedia.orgchemistnotes.com Theoretical calculations can be used to map out the reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates. For the acetoacetic ester synthesis, computational modeling could be used to study the deprotonation of the α-carbon to form an enolate, the subsequent nucleophilic attack on an alkyl halide, and the final hydrolysis and decarboxylation steps. masterorganicchemistry.com This would provide a detailed, atomistic understanding of this important synthetic transformation.

Applications of 2 Ethoxyethyl Acetoacetate in Specialized Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The reactivity of the 1,3-dicarbonyl moiety in 2-ethoxyethyl acetoacetate (B1235776) makes it an excellent starting material for the synthesis of various heterocyclic systems. Through condensation reactions with dinucleophilic reagents, the carbon backbone of 2-ethoxyethyl acetoacetate can be readily incorporated into five- and six-membered rings.

This compound is a key substrate for the synthesis of substituted pyrazoles and pyrimidines, which are important scaffolds in medicinal chemistry. The synthesis of these heterocycles generally involves the reaction of the β-dicarbonyl unit of this compound with hydrazine derivatives for pyrazoles, and with amidines or ureas for pyrimidines.

The general reaction for the synthesis of pyrazole derivatives involves the condensation of this compound with hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring. The presence of the 2-ethoxyethyl ester group can influence the reaction conditions and the properties of the resulting pyrazole derivative.

ReagentProduct TypeGeneral Reaction Scheme
Hydrazine (or substituted hydrazines)Pyrazole DerivativesThis compound + Hydrazine → Substituted Pyrazolone
Amidines (e.g., Guanidine)Pyrimidine DerivativesThis compound + Amidine → Substituted Pyrimidinone

This table illustrates the general synthetic routes to pyrazole and pyrimidine derivatives from this compound.

Similarly, the synthesis of pyrimidine derivatives can be achieved through the condensation of this compound with compounds containing an N-C-N fragment, such as guanidine or urea. This reaction leads to the formation of substituted pyrimidinones, which are of significant interest in the development of new therapeutic agents.

This compound can also serve as a precursor for the synthesis of furan and pyrrole rings, typically through well-established methods such as the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and Feist-Benary furan synthesis. These reactions rely on the versatility of the β-ketoester to react with various substrates to form the five-membered heterocyclic core.

In the context of the Paal-Knorr synthesis , while not a direct application for this compound itself, it can be used to generate the necessary 1,4-dicarbonyl precursors. These precursors, upon treatment with an acid catalyst or a primary amine, will cyclize to form furan or pyrrole derivatives, respectively.

The Hantzsch pyrrole synthesis offers a more direct route, involving a three-component reaction between an α-halo ketone, a β-ketoester like this compound, and ammonia (B1221849) or a primary amine. This one-pot synthesis is a powerful tool for the construction of highly substituted pyrroles.

For the synthesis of furans, the Feist-Benary furan synthesis provides a viable pathway. This reaction involves the condensation of an α-halo ketone with the enolate of a β-ketoester, such as this compound, in the presence of a base. The resulting intermediate then undergoes cyclization and dehydration to yield the furan ring.

Synthetic MethodReactants with this compoundResulting Heterocycle
Hantzsch Pyrrole Synthesisα-Halo Ketone, Ammonia/Primary AmineSubstituted Pyrrole
Feist-Benary Furan Synthesisα-Halo Ketone, BaseSubstituted Furan

This table summarizes the key synthetic methods for preparing furan and pyrrole derivatives using this compound.

Building Block for Complex Organic Molecules

The structural features of this compound also make it a valuable building block for the assembly of more complex organic molecules, including natural product analogs and pharmaceutical intermediates.

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. The biosynthesis of polyketides involves the sequential condensation of simple carboxylic acid-derived units. In synthetic chemistry, β-ketoesters like this compound can be utilized as building blocks to construct fragments of polyketide chains or to synthesize analogs of natural polyketides. The ethoxyethyl group can introduce specific solubility or reactivity properties into the final molecule. The active methylene (B1212753) group of this compound can be alkylated, and the resulting substituted β-ketoester can then undergo further transformations to elongate a carbon chain, mimicking the steps of polyketide biosynthesis.

In the synthesis of pharmaceutical ingredients, the introduction of specific side chains and functional groups is crucial for tuning the pharmacological properties of a molecule. This compound can serve as a versatile intermediate for this purpose. The ester and ketone functionalities can be selectively modified or used as handles for further chemical transformations. For instance, the ketone can be reduced to a hydroxyl group, which can then be further functionalized. The ester can be hydrolyzed, converted to an amide, or used in transesterification reactions. This flexibility allows for the incorporation of the this compound backbone into a wide array of larger, more complex molecules that may serve as intermediates in drug discovery and development.

Role in Polymer Chemistry (e.g., as a cross-linking agent or monomer in specific polymerizations)

The reactivity of the acetoacetate group in this compound has been harnessed in the field of polymer chemistry, particularly in the formation of cross-linked polymer networks. While this compound itself may not be a common monomer, the acetoacetoxy functionality is often incorporated into polymers to introduce cross-linking capabilities.

Polymers functionalized with acetoacetate groups can undergo a variety of cross-linking reactions. One of the most common methods involves the reaction of the acetoacetate group with a diamine to form an enamine cross-link. This reaction can often proceed at ambient temperatures, making it a useful method for curing coatings and adhesives. The ethoxyethyl group in this compound-derived polymers can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

Furthermore, the active methylene group of the acetoacetate moiety can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, providing another pathway for cross-linking. This versatility makes acetoacetate-functionalized polymers valuable in applications where the formation of a durable, cross-linked network is desired.

Cross-linking ChemistryReactant with Acetoacetate GroupType of Linkage
Enamine FormationDiamines/PolyaminesEnamine
Michael Additionα,β-Unsaturated CarbonylsCarbon-Carbon Bond

This table outlines the primary cross-linking reactions involving the acetoacetate functionality in polymers.

Application in Sol-Gel Chemistry as a Ligand or Precursor

In the field of materials science, the sol-gel process is a versatile method for synthesizing solid materials, particularly metal oxides, from chemical precursors. The process involves the evolution of a system from a colloidal solution ("sol") into a solid three-dimensional network ("gel"). A critical aspect of successful sol-gel synthesis is the precise control over the hydrolysis and condensation reactions of the metal alkoxide precursors. Rapid and uncontrolled reactions often lead to precipitation rather than the formation of a homogeneous gel network. This is where this compound (EEOAA) finds its specialized application, primarily serving as a chelating ligand to moderate the reactivity of metal alkoxides.

As a β-ketoester, this compound can effectively modify metal alkoxide precursors, such as titanium or zirconium alkoxides, which are common starting materials in sol-gel synthesis. srce.hrnih.govresearchgate.net The high reactivity of these metal alkoxides stems from the significant positive partial charge on the metal atom, making it susceptible to nucleophilic attack by water. srce.hrresearchgate.net Uncontrolled hydrolysis leads to the rapid formation of metal hydroxides and subsequent precipitation, hindering the formation of a uniform material. srce.hrnih.gov

The introduction of this compound to the precursor solution mitigates this excessive reactivity. The compound exists in a keto-enol tautomeric equilibrium. The enolate form acts as a strong nucleophilic, bidentate ligand that can replace one or more of the reactive alkoxy groups on the metal precursor. srce.hrnih.gov This substitution reaction results in the formation of a stable six-membered chelate ring around the central metal atom. srce.hrresearchgate.net

The key effects of using this compound as a chelating ligand are:

Steric Shielding: The bulky this compound ligand provides steric hindrance around the metal center, further protecting it from premature hydrolysis and condensation. srce.hr

Increased Coordination Number: Chelation increases the coordination number of the metal atom, leading to a more stable precursor complex. srce.hr

This controlled reaction pathway is crucial for directing the formation of the sol-gel network, which in turn influences the microstructure and properties of the final ceramic or glass material. srce.hrresearchgate.net Research on similar β-ketoesters, such as ethyl acetoacetate and acetylacetone, has demonstrated that the molar ratio of the chelating agent to the metal alkoxide is a critical parameter that affects particle size, gelation time, and the morphology of the final product. ias.ac.innih.gov For instance, studies on titanium isopropoxide modified with chelating agents like ethylacetoacetate have shown the formation of stable octahedral structures that are less reactive toward hydrolysis. elsevierpure.com

The table below summarizes findings from studies on β-ketoester chelating agents, which are analogous to this compound, in sol-gel processes.

Metal Alkoxide Precursorβ-Ketoester Ligand ExampleObserved Effects of ChelationImpact on Final Material
Titanium Isopropoxide (TTIP)Ethylacetoacetate (Etac) / Acetylacetone (Acac)Reduced hydrolysis-condensation rate; formation of stable octahedral precursor structures. elsevierpure.comSmaller final particle size; more controlled gel network formation. elsevierpure.com
Aluminum sec-Butoxide / Titanium n-ButoxideEthyl Acetoacetate (Eaa)Complete reaction to form chelates, slowing hydrolysis and condensation. nih.govGreater homogeneity and balanced phase composition in the resulting mixed oxide. nih.gov
Zirconium and Titanium PropoxidesAcetylacetone (Acac)Increased stability of the precursor solution, preventing rapid precipitation. ias.ac.inFormation of a stable, hydrophobic sol suitable for creating high-quality films and materials. ias.ac.in
Titanium Isopropoxide (TTIP)Acetylacetone (Acac)Slower gel formation, leading to a more stable and homogeneous precursor solution. nih.govSmoother, more uniform thin films with better adhesion. nih.gov

While the primary function of this compound in this context is as a modifying ligand, it can also be considered a non-metal-bearing precursor. Upon thermal treatment (calcination) of the gel, the organic ligands are burned off. The manner in which the EEOAA ligand is integrated into the gel network and its subsequent decomposition can influence the porosity and carbon residue in the final ceramic material. However, its main, well-documented role is to control the initial chemistry of the sol-gel process by stabilizing highly reactive metal-organic precursors.

Derivatives and Analogs of 2 Ethoxyethyl Acetoacetate

Synthesis and Characterization of Substituted 2-Ethoxyethyl Acetoacetates

The synthesis of substituted derivatives of 2-ethoxyethyl acetoacetate (B1235776) primarily relies on the high acidity of the α-carbon protons. This reactivity allows for the generation of a stabilized enolate ion, which serves as a potent nucleophile in various carbon-carbon bond-forming reactions.

Acetoacetic Ester Synthesis (Alkylation): The most fundamental method for creating substituted derivatives is the acetoacetic ester synthesis. wikipedia.org This process involves two main steps:

Deprotonation: The active methylene (B1212753) group of 2-ethoxyethyl acetoacetate is deprotonated using a suitable base, typically sodium ethoxide in an ethanol (B145695) solvent, to form a resonance-stabilized enolate.

Nucleophilic Substitution: This enolate then acts as a nucleophile, attacking an alkyl or aryl halide (R-X) in an S_N2 reaction to form an α-substituted this compound derivative. wikipedia.org

This alkylation can be repeated if a second α-hydrogen is present, allowing for the synthesis of di-substituted derivatives. wikipedia.org

Synthesis via Condensation Reactions: Beyond simple alkylation, this compound can serve as a key building block in various multicomponent condensation reactions to yield highly functionalized, often heterocyclic, derivatives.

Knoevenagel Condensation: This reaction involves the condensation of an active hydrogen compound, such as this compound, with an aldehyde or ketone. wikipedia.orgthermofisher.cn Catalyzed by a weak base, the reaction results in an α,β-unsaturated product, which is a versatile intermediate for further synthetic transformations. wikipedia.org

Hantzsch Pyridine (B92270) Synthesis: In this multicomponent reaction, this compound (two equivalents) can react with an aldehyde and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridine (B1217469) derivatives. wikipedia.org These can be subsequently oxidized to the corresponding aromatic pyridine derivatives, which are significant structural motifs in medicinal chemistry. wikipedia.org

Characterization: The characterization of these newly synthesized derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups, such as the two distinct carbonyl (C=O) stretches of the ketone and ester groups, and the C-O-C stretch of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the ethoxyethyl moiety, the acetyl methyl group, the α-proton, and the newly introduced substituent. ¹³C NMR would provide detailed information on the carbon skeleton.

Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern, confirming the identity of the synthesized derivative.

Evaluation of Reactivity Differences in Derivatives

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or additional carbonyl groups increase the acidity of any remaining α-proton, facilitating further deprotonation and subsequent reactions.

Electron-Donating Groups (EDGs): Alkyl groups, for example, decrease the acidity of the α-proton, making subsequent reactions at that position more difficult.

Steric Effects: The size of the substituent at the α-carbon can sterically hinder the approach of reagents to the carbonyl groups or the α-position itself. A bulky substituent, such as a tert-butyl group, would slow down reactions involving these sites compared to a smaller methyl group.

A hypothetical comparison of relative reaction rates for a secondary alkylation reaction is presented below.

α-Substituent (R)Electronic EffectSteric HindrancePredicted Relative Rate of Secondary Alkylation
-CH₃ (Methyl)Weakly DonatingLow1.00 (Reference)
-CH₂CH₃ (Ethyl)Weakly DonatingModerate~0.85
-CH(CH₃)₂ (Isopropyl)DonatingHigh~0.40
-CH₂Ph (Benzyl)Weakly WithdrawingModerate~1.10

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound derivatives.

Comparative Studies with Other Acetoacetate Esters

Ethyl acetoacetate is the most well-known and extensively studied β-keto ester. A comparison with this compound highlights the influence of the ester group on the molecule's properties.

Structural Difference: The primary difference is the ester moiety: an ethyl group (-CH₂CH₃) in ethyl acetoacetate versus an ethoxyethyl group (-CH₂CH₂OCH₂CH₃) in this compound. The presence of the ether linkage in the latter introduces an additional site for hydrogen bonding and increases the molecule's polarity.

Physicochemical Properties: The larger, more polar ethoxyethyl group is expected to result in a higher boiling point and greater water solubility for this compound compared to ethyl acetoacetate.

Reactivity: The core reactivity, centered on the active methylene group, is largely analogous for both compounds. They are both classic substrates for the acetoacetic ester synthesis, Knoevenagel condensation, and Hantzsch pyridine synthesis. wikipedia.orgwordpress.com Any minor differences in reaction rates would likely be attributable to the slightly different steric and electronic profiles of the ester groups, but the fundamental chemical transformations remain the same.

Keto-Enol Tautomerism: Ethyl acetoacetate is a classic example of keto-enol tautomerism, existing as an equilibrium mixture of the two forms. wikipedia.org It is expected that this compound exhibits similar tautomerism, as the equilibrium is primarily dictated by the β-dicarbonyl system.

Comparing this compound with methyl acetoacetate further illustrates the role of the ester group.

Structural Difference: Methyl acetoacetate possesses the smallest possible alkyl ester group (-CH₃). The ethoxyethyl group is significantly larger and contains an ether functionality.

Steric Hindrance: The smaller methyl group in methyl acetoacetate may offer a slight kinetic advantage in reactions where the ester carbonyl is involved, due to reduced steric hindrance compared to the bulkier ethoxyethyl group. researchgate.net

Physicochemical Properties: Methyl acetoacetate has a lower molecular weight and is less polar than this compound, resulting in a lower boiling point and different solubility characteristics.

Reactivity: Similar to the comparison with ethyl acetoacetate, the fundamental reactivity of the active methylene group is conserved. Both esters are effective substrates for syntheses involving the formation of enolates. Transesterification reactions may proceed at different rates, and the resulting products from multi-step syntheses will carry the respective ester group, which could influence their final properties, such as solubility and biological activity.

Analytical Methodologies for 2 Ethoxyethyl Acetoacetate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of 2-ethoxyethyl acetoacetate (B1235776) and its potential impurities. These methods offer high resolution and sensitivity, making them suitable for quality control and research purposes.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography is a primary technique for assessing the purity of 2-ethoxyethyl acetoacetate and quantifying its content. The volatile nature of this ester makes it well-suited for GC analysis. A common approach involves the use of a capillary column with a suitable stationary phase, coupled with a flame ionization detector (FID), which provides excellent sensitivity for organic compounds.

For the analysis of this compound along with related glycol ethers, a polar capillary column is often selected. The injector temperature is typically set in the range of 180 °C to 250 °C to ensure efficient volatilization of the sample without degradation. High purity nitrogen is commonly used as the carrier gas, with flow rates around 0.8 to 1.5 mL/min. A temperature-programmed elution, for instance, starting from 40-80 °C and ramping up to 220-240 °C, allows for the effective separation of the target analyte from other components with different boiling points. nih.gov

A flame ionization detector is frequently employed for quantification due to its wide linear range and high sensitivity to hydrocarbons. nih.gov The analytical procedure's sensitivity and precision can be determined by multiple injections of analytical standards to generate calibration curves.

Table 1: Example GC Parameters for this compound Analysis

ParameterValue
Column Polar Capillary Column
Carrier Gas High Purity Nitrogen
Carrier Gas Flow Rate 0.8–1.5 mL/min
Injector Temperature 180–250 °C
Oven Temperature Program 40–80 °C initial, ramp to 220–240 °C
Detector Flame Ionization Detector (FID)

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography provides a valuable alternative for the analysis of this compound, particularly for samples that may not be suitable for the high temperatures of GC. A reverse-phase HPLC method can be employed for its separation and quantification.

One such method utilizes a Newcrom R1 column with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of phosphoric acid. tandfonline.com For applications requiring mass spectrometric (MS) detection, the phosphoric acid can be substituted with a volatile acid like formic acid. tandfonline.com The use of columns with smaller particle sizes, such as 3 µm, is suitable for faster ultra-high-performance liquid chromatography (UPLC) applications. tandfonline.com This HPLC method is also scalable, allowing for its use in preparative separations to isolate impurities. tandfonline.com

Table 2: Illustrative HPLC Conditions for this compound

ParameterCondition
Column Newcrom R1, reverse-phase
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Detection UV or Mass Spectrometry (MS)
Special Considerations For MS detection, replace phosphoric acid with formic acid.

Spectrophotometric Quantification Methods

While direct spectrophotometric methods for the quantification of this compound are not commonly cited, a general and widely applicable method for the determination of esters can be adapted. This method is based on the reaction of esters with hydroxylamine (B1172632) in an alkaline medium to form hydroxamic acids. The resulting hydroxamic acids then react with an acidified solution of ferric chloride to produce a distinctively colored ferric-hydroxamate complex, which can be quantified spectrophotometrically. tandfonline.com

The absorbance of the red-colored complex is measured at a specific wavelength, and the concentration of the ester is determined from a calibration curve prepared using standards of known concentration. This colorimetric method offers a simple and cost-effective way for the quantification of total ester content. The detection limit for this type of assay is typically in the micromolar range. tandfonline.com

Titrimetric Methods for Purity Analysis

Titrimetric methods are classical analytical techniques that can be applied to determine the purity of this compound by quantifying specific impurities, such as water content and acidic components.

One of the most critical titrimetric methods in this context is the Karl Fischer titration, which is a highly specific and accurate method for the determination of water content. This technique is essential as water can be a significant impurity in this compound. The method involves the reaction of water with an iodine-sulfur dioxide reagent. The endpoint of the titration can be detected potentiometrically. Both volumetric and coulometric Karl Fischer titration methods can be employed, with the coulometric method being particularly suitable for very low water concentrations (less than 0.1%). osha.gov

To determine the presence of acidic impurities, such as residual acetic acid from the synthesis process, a simple acid-base titration can be performed. The sample is dissolved in a suitable solvent, and the acid content is titrated with a standardized solution of a base, such as sodium hydroxide. The endpoint is typically detected using a pH indicator or by potentiometric titration, which involves monitoring the pH change as the titrant is added.

Environmental and Green Chemistry Perspectives on 2 Ethoxyethyl Acetoacetate Excluding Safety/toxicity Data

Biodegradation Pathways in Environmental Systems

While specific biodegradation studies on 2-Ethoxyethyl acetoacetate (B1235776) are not extensively documented in publicly available literature, its structural components—an ester linkage and an ether linkage—allow for the prediction of its likely environmental degradation pathways based on the biodegradation of similar compounds like ethyl acetoacetate and ethoxylated alcohols.

The initial and most probable step in the biodegradation of 2-Ethoxyethyl acetoacetate is the enzymatic hydrolysis of the ester bond. This reaction, catalyzed by esterase enzymes widely present in various microorganisms, would break down the molecule into 2-Ethoxyethanol (B86334) and acetoacetic acid.

Figure 1: Proposed Initial Hydrolysis of this compound CH3C(O)CH2C(O)OCH2CH2OCH2CH3 + H2O --(Esterase)--> CH3C(O)CH2COOH + HOCH2CH2OCH2CH3 (this compound) (Acetoacetic acid) (2-Ethoxyethanol)

Future Research Directions for 2 Ethoxyethyl Acetoacetate

Exploration of Novel Catalytic Transformations

Future research into the catalytic transformations of 2-ethoxyethyl acetoacetate (B1235776) is poised to unlock new synthetic pathways and applications. The inherent reactivity of the β-keto ester functionality serves as a versatile platform for a variety of catalytic reactions.

Transesterification: A primary area for exploration is the catalysed transesterification of 2-ethoxyethyl acetoacetate with a diverse range of alcohols. While studies on the transesterification of the related compound, 2-ethoxyethyl acetate (B1210297), using catalysts like niobium oxide have been conducted, expanding this to this compound could yield novel β-keto esters with tailored properties. Research in the broader field of β-keto ester transesterification has highlighted the efficacy of environmentally benign catalysts such as boric acid and sulfated zirconia. Investigating these and other solid acid or Lewis acid catalysts, like boronic acids and boron trifluoride diethyl etherate, for the transesterification of this compound could lead to efficient and selective syntheses of new chemical entities.

Asymmetric Hydrogenation: The ketone functionality within this compound presents an ideal target for asymmetric hydrogenation to produce chiral β-hydroxy esters. These chiral building blocks are of significant value in the pharmaceutical and fine chemical industries. Future studies could focus on the screening and development of chiral catalysts, such as those based on ruthenium- and rhodium-bisphosphine complexes, to achieve high enantioselectivity in the reduction of the keto group. The development of such catalytic systems would provide a direct and atom-economical route to valuable chiral synthons.

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical catalysis. Research into the biocatalytic reduction of related compounds, such as ethyl 4-chloroacetoacetate using Saccharomyces cerevisiae, suggests that this compound would also be a viable substrate for enzymatic transformations. Future investigations could explore a range of biocatalysts, including isolated enzymes like alcohol dehydrogenases and whole-cell systems, for the enantioselective reduction of the ketone or hydrolysis of the ester.

A summary of potential catalysts for the transformation of β-keto esters, which could be applied to this compound, is presented in the table below.

Catalyst TypeSpecific ExamplesPotential Transformation of this compound
Lewis AcidsBoronic acids, Boron trifluoride diethyl etherateTransesterification
Solid AcidsSulfated zirconia, Niobium oxideTransesterification
Chiral Metal ComplexesRuthenium- and Rhodium-bisphosphine complexesAsymmetric Hydrogenation
BiocatalystsSaccharomyces cerevisiae, Alcohol dehydrogenasesEnantioselective reduction, Hydrolysis

Development of Advanced Synthetic Routes

While traditional methods for the synthesis of β-keto esters are well-established, future research can focus on developing more advanced, efficient, and sustainable synthetic routes to this compound.

Claisen Condensation: The classical approach to synthesizing β-keto esters is the Claisen condensation. The synthesis of this compound can be envisioned through the self-condensation of ethyl 2-ethoxyacetate or a crossed Claisen condensation between ethyl acetate and ethyl 2-ethoxyacetate in the presence of a strong base like sodium ethoxide. Future work could focus on optimizing reaction conditions to improve yields and minimize side reactions, potentially through the use of alternative bases or reaction media.

Continuous Flow Synthesis: The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better process control, and higher throughput. Developing a continuous flow synthesis for this compound would be a significant advancement. This would involve designing a reactor setup where the reactants are continuously mixed and reacted, potentially with an immobilized catalyst, to produce the desired product in a steady stream.

Investigation of Material Science Applications

The unique combination of a β-keto ester and an ethoxyethyl group in this compound suggests its potential as a versatile building block in material science.

Polymer Synthesis: The acetoacetate group is known to be a functional moiety in polymer chemistry. Future research could explore the use of this compound as a functional monomer or a precursor to such monomers. For example, it could be modified to introduce a polymerizable group, such as a methacrylate, creating monomers like 2-(acetoacetoxy)ethyl methacrylate. Polymers derived from such monomers could find applications in coatings and adhesives due to the crosslinking capabilities of the acetoacetate group. The presence of the ethoxyethyl group could also impart desirable properties such as flexibility and improved solubility. Furthermore, the ester linkages in such polymers could render them biodegradable, opening up possibilities for applications in sustainable materials.

Functional Coatings and Films: The reactivity of the acetoacetate group allows for post-polymerization modification and crosslinking, which is highly desirable for the development of functional coatings. Research could be directed towards incorporating this compound into polymer formulations to create coatings with enhanced adhesion, scratch resistance, and tunable surface properties. The ability of the acetoacetate moiety to chelate with metal ions could also be exploited to create functional films with specific optical or electronic properties.

Nanomaterial Synthesis: The chelating ability of the β-dicarbonyl system in this compound could be leveraged in the synthesis of nanomaterials. It could act as a capping agent or a precursor in the sol-gel synthesis of metal oxide nanoparticles. Future studies might investigate its role in controlling the size, shape, and surface chemistry of nanoparticles, leading to new materials for catalysis, electronics, and biomedical applications.

In-depth Theoretical Studies on Reaction Dynamics

Theoretical and computational chemistry offer powerful tools to gain a deeper understanding of the structure, reactivity, and dynamics of this compound at the molecular level.

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is crucial as it dictates the reactivity of the molecule. In-depth theoretical studies, using methods such as Density Functional Theory (DFT), can provide valuable insights into the factors influencing this tautomerism, including solvent effects and intramolecular hydrogen bonding. A study on the related ethyl acetoacetate has shown that the stability of the tautomers can be significantly influenced by the surrounding medium. Similar computational investigations on this compound would elucidate the role of the ethoxyethyl group on the tautomeric equilibrium.

Reaction Mechanisms: Computational modeling can be employed to investigate the mechanisms of the various reactions involving this compound. For instance, DFT calculations can be used to map the potential energy surfaces of catalytic transformations, identifying transition states and intermediates. This would provide a detailed understanding of the reaction pathways and aid in the rational design of more efficient catalysts.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. These simulations can provide information on its conformational preferences, solvation dynamics, and interactions with other molecules. This knowledge is crucial for understanding its properties and for designing new materials.

QM/MM Studies: For enzymatic reactions involving this compound, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. These methods allow for a high-level quantum mechanical treatment of the reaction occurring in the enzyme's active site, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. Such studies could elucidate the catalytic mechanisms of enzymes that can transform this compound and guide future efforts in enzyme engineering.

A summary of potential theoretical studies on this compound is provided below.

Theoretical MethodResearch FocusExpected Insights
Density Functional Theory (DFT)Keto-enol tautomerism, Reaction mechanismsTautomer stability, Transition state structures, Reaction pathways
Molecular Dynamics (MD)Solvation, Conformational analysisSolvation structure, Dynamic behavior in different media
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzymatic reactionsEnzyme catalytic mechanisms, Substrate-enzyme interactions

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing 2-Ethoxyethyl acetoacetate, and how do key functional groups appear in NMR analysis?

  • Methodological Answer :

  • 1H NMR Analysis : The ethoxy group (CH2CH3O-) shows a triplet at ~1.2 ppm (CH3) and a quartet at ~3.4–3.6 ppm (CH2). The ester carbonyl (COO) adjacent to the ethoxy group produces a singlet at ~2.0 ppm (acetate CH3). The acetoacetate moiety (CH3COCH2COO-) displays a keto-enol tautomeric equilibrium, with the enol form’s hydroxyl proton appearing as a broad peak at ~12–15 ppm and vinyl protons at ~5.3–5.5 ppm in CDCl3 .
  • 13C NMR : The carbonyl carbons (COO and ketone) resonate at ~170–210 ppm, while the ethoxy carbons appear at ~60–70 ppm (CH2O) and ~15 ppm (CH3).

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods for synthesis or handling to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 374), chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is inadequate .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritation .

Q. How is this compound synthesized, and what reaction conditions optimize yield?

  • Methodological Answer :

  • Claisen Condensation : React ethyl acetoacetate with 2-ethoxyethanol in the presence of a base (e.g., sodium ethoxide). Maintain anhydrous conditions at 80–100°C for 4–6 hours. Yield (~70–80%) improves with slow addition of reactants to minimize side reactions (e.g., hydrolysis) .
  • Purification : Distill under reduced pressure (boiling point ~200–210°C at 1 atm) or use column chromatography with ethyl acetate/hexane (1:3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric equilibrium data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Monitor the keto-enol equilibrium by tracking the enol hydroxyl proton (δ ~12–15 ppm) and keto α-proton (δ ~3.3 ppm). At 25°C, the enol content is ~10%, but cooling to −40°C slows exchange, resolving split peaks for tautomers .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure tautomerization rates. Add catalytic bases (e.g., NaOAc) to accelerate equilibration and quantify rate constants via Eyring plots .

Q. What strategies mitigate solvent-induced degradation of this compound in long-term storage?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., DMF, acetonitrile) to minimize hydrolysis. Avoid protic solvents (e.g., water, ethanol), which degrade the ester via nucleophilic attack .
  • Hansen Solubility Parameters (HSP) : Optimize storage solvents with δD (dispersion) ~18 MPa¹/², δP (polar) ~9 MPa¹/², and δH (hydrogen bonding) ~8 MPa¹/² to match the compound’s solubility profile and reduce reactivity .

Q. How do structural modifications (e.g., ether chain length) impact the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Steric Effects : Longer ethoxy chains (e.g., 2-butoxyethyl) reduce reaction rates with primary amines due to steric hindrance. For example, reaction half-lives increase from 2 hours (2-ethoxy) to 6 hours (2-butoxy) in THF at 25°C .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro substituents) on the acetoacetate backbone enhance electrophilicity, accelerating reactions with weak nucleophiles (e.g., aniline) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts for this compound?

  • Methodological Answer :

  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)). Deviations >0.5 ppm may indicate solvent effects or hydrogen bonding .
  • Solvent Calibration : Use deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts. For example, the enol hydroxyl proton shifts upfield by ~2 ppm in DMSO due to hydrogen bonding .

Regulatory Compliance in Experimental Design

Q. What regulatory frameworks govern the use of this compound in cross-border collaborative research?

  • Methodological Answer :

  • EU Compliance : Adhere to REACH (EC 1907/2006) for hazard communication and CLP (EC 1272/2008) for labeling (e.g., H319: Causes eye irritation) .
  • EPA Guidelines : Follow TSCA regulations for environmental release reporting (e.g., LD50 = 2,500 mg/kg in rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.